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molecular formula C9H6BrNOS B1372227 4-Bromo-2-phenoxythiazole CAS No. 1065074-43-2

4-Bromo-2-phenoxythiazole

Cat. No. B1372227
M. Wt: 256.12 g/mol
InChI Key: YJESUUGBCWVUTC-UHFFFAOYSA-N
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Patent
US08586505B2

Procedure details

3.00 g of 2,4-dibromothiazole, 1.74 g of phenol, and 3.44 g of potassium carbonate were added to 75 ml of N,N-dimethylformamide, and the obtained mixture was then stirred at 140° C. for 6 hours. Thereafter, the reaction solution was cooled to a room temperature, and 100 ml of water was then added thereto, followed by extraction with 100 ml of ethyl acetate twice. The organic layer was washed with 100 ml of water twice and then with 50 ml of a saturated brine once. The resultant was dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The residue was then purified by column chromatography (Wako Gel C-200; hexane:ethyl acetate=9:1), so as to obtain 2.86 g of an ether compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[Br:7][C:5]1[N:6]=[C:2]([O:14][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
1.74 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred at 140° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction solution was cooled to a room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 100 ml of ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with 100 ml of water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography (Wako Gel C-200; hexane:ethyl acetate=9:1)
CUSTOM
Type
CUSTOM
Details
so as to obtain 2.86 g of an ether compound

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1N=C(SC1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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